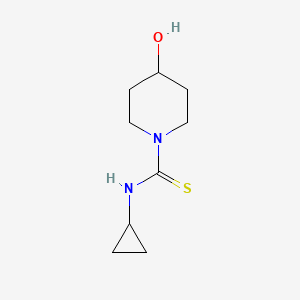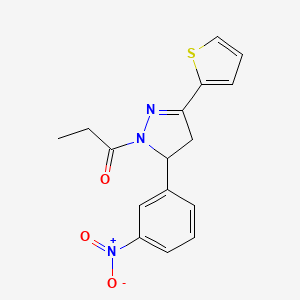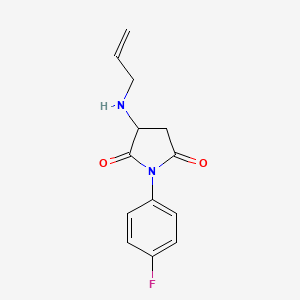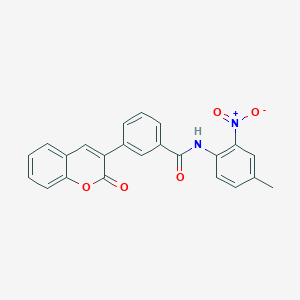![molecular formula C15H23N5O3 B4136763 N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea](/img/structure/B4136763.png)
N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea
Übersicht
Beschreibung
N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea, also known as MNPA, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. MNPA is a urea derivative that has been synthesized through a multi-step process and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea acts as a potent and selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The 5-HT7 receptor is involved in the regulation of various physiological processes, including mood, sleep, and cognition. N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea binds to the 5-HT7 receptor and blocks its activation by serotonin, which is the natural ligand of the receptor. This leads to a decrease in the activity of the receptor and a reduction in the physiological processes that it regulates.
Biochemical and Physiological Effects
N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea inhibits the binding of serotonin to the 5-HT7 receptor with high affinity and selectivity. In vivo studies have shown that N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has anxiolytic and antidepressant-like effects in animal models of anxiety and depression. N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has also been shown to inhibit the growth of certain cancer cell lines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has several advantages and limitations for lab experiments. One of the advantages of N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea is its high affinity and selectivity for the 5-HT7 receptor, which makes it a useful tool for studying the physiological processes that are regulated by this receptor. N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea also has a well-defined mechanism of action, which allows researchers to study its effects on specific signaling pathways and physiological processes. One of the limitations of N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea is its complex synthesis, which requires expertise in organic chemistry and careful control of reaction conditions. N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has several potential future directions for scientific research. One potential direction is in the field of neuroscience, where N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea could be used to study the role of the 5-HT7 receptor in various physiological processes. N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea could also be used to study the effects of other compounds on the 5-HT7 receptor and its downstream signaling pathways. Another potential direction is in the field of cancer research, where N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea could be further studied for its potential as an anticancer agent. N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea could also be modified to improve its solubility and pharmacokinetic properties, which could make it a more useful tool for scientific research.
Wissenschaftliche Forschungsanwendungen
N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has been studied for its potential applications in various fields of scientific research. One of the most promising applications of N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea is in the field of neuroscience, where it has been shown to act as a potent and selective antagonist of the 5-HT7 receptor. This receptor is involved in various physiological processes, including mood regulation, sleep, and cognition. N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has also been studied for its potential applications in the field of cancer research, where it has been shown to inhibit the growth of certain cancer cell lines.
Eigenschaften
IUPAC Name |
1-methyl-3-[3-[4-(2-nitrophenyl)piperazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-16-15(21)17-7-4-8-18-9-11-19(12-10-18)13-5-2-3-6-14(13)20(22)23/h2-3,5-6H,4,7-12H2,1H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRIUXAKSPSBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCCN1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-[3-[4-(2-nitrophenyl)piperazin-1-yl]propyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



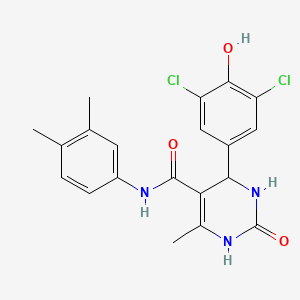
![N,N-dimethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4136698.png)
![1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4136705.png)
![ethyl 4-[({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4136715.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4136723.png)
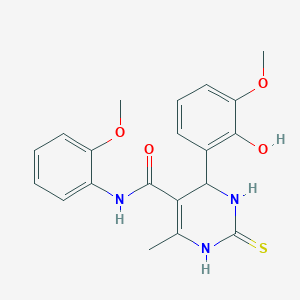
![1-[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B4136735.png)
amine hydrochloride](/img/structure/B4136739.png)
![2-[(4-allyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4136741.png)
